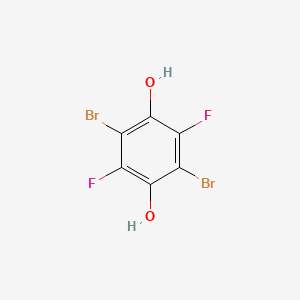
2,5-Dibromo-3,6-difluorobenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3,6-difluorobenzene-1,4-diol is an aromatic compound with the molecular formula C6H2Br2F2O2. This compound is characterized by the presence of two bromine atoms, two fluorine atoms, and two hydroxyl groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-difluorobenzene-1,4-diol typically involves the bromination and fluorination of benzene derivatives. One common method includes the following steps:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.
Fluorination: The dibromobenzene is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2) to introduce the fluorine atoms.
Hydroxylation: Finally, the compound undergoes hydroxylation, where hydroxyl groups are introduced using reagents like sodium hydroxide (NaOH) or hydrogen peroxide (H2O2).
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,6-difluorobenzene-1,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with different functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
2,5-Dibromo-3,6-difluorobenzene-1,4-diol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,6-difluorobenzene-1,4-diol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar structure but lacks hydroxyl groups.
2,5-Dibromo-3,6-difluorophenol: Contains hydroxyl groups but differs in the position of substituents.
1,2-Dibromo-4,5-difluorobenzene: Different substitution pattern on the benzene ring.
Uniqueness
2,5-Dibromo-3,6-difluorobenzene-1,4-diol is unique due to the presence of both bromine and fluorine atoms along with hydroxyl groups, which impart distinct chemical and physical properties. This combination of substituents allows for versatile reactivity and makes it valuable in various applications.
Properties
Molecular Formula |
C6H2Br2F2O2 |
|---|---|
Molecular Weight |
303.88 g/mol |
IUPAC Name |
2,5-dibromo-3,6-difluorobenzene-1,4-diol |
InChI |
InChI=1S/C6H2Br2F2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h11-12H |
InChI Key |
WSRLWMHLTWCVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)O)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















